Evazol

Description

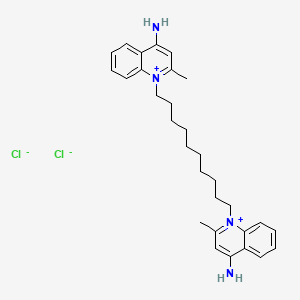

DEQUALINIUM CHLORIDE is a small molecule drug with a maximum clinical trial phase of IV and has 1 investigational indication.

See also: Dequalinium (has active moiety); Dequalinium Acetate (related).

Structure

3D Structure of Parent

Properties

CAS No. |

522-51-0 |

|---|---|

Molecular Formula |

C30H40ClN4+ |

Molecular Weight |

492.1 g/mol |

IUPAC Name |

1-[10-(4-amino-2-methylquinolin-1-ium-1-yl)decyl]-2-methylquinolin-1-ium-4-amine chloride |

InChI |

InChI=1S/C30H38N4.ClH/c1-23-21-27(31)25-15-9-11-17-29(25)33(23)19-13-7-5-3-4-6-8-14-20-34-24(2)22-28(32)26-16-10-12-18-30(26)34;/h9-12,15-18,21-22,31-32H,3-8,13-14,19-20H2,1-2H3;1H/p+1 |

InChI Key |

IHLKQCODTQXANL-UHFFFAOYSA-O |

Canonical SMILES |

CC1=[N+](C2=CC=CC=C2C(=C1)N)CCCCCCCCCC[N+]3=C(C=C(C4=CC=CC=C43)N)C.[Cl-] |

Appearance |

Solid powder |

Other CAS No. |

522-51-0 |

Pictograms |

Irritant |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

6707-58-0 (Parent) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Acetate, Dequalinium Chloride, Dequalinium Decamine Dequadin Dequalinium Dequalinium Acetate Dequalinium Chloride Dequalinium Di-10-undecenoate Dequalinium Diacetate Dequalinium Dibromide Dequalinium Dichloride Dequalinium Diiodide Dequalinium Diundecenoate Di-10-undecenoate, Dequalinium Diacetate, Dequalinium Dibromide, Dequalinium Dichloride, Dequalinium Diiodide, Dequalinium Diundecenoate, Dequalinium Dynexan MHP Dynexan-MHP Evazol Fluomycin Gargilon Gurgellösung Ratiopharm Gurgellösung-ratiopharm Labosept Maltyl Solvidont Sorot |

Origin of Product |

United States |

Foundational & Exploratory

Evans Blue Dye in Neuroscience: A Technical Guide for Researchers

An in-depth exploration of the applications, experimental protocols, and underlying mechanisms of Evans Blue dye in neuroscience research.

Evans Blue (EB), a synthetic azo dye, has long been a staple in neuroscience research, primarily recognized for its utility in assessing the integrity of the blood-brain barrier (BBB). Its high affinity for serum albumin renders it a valuable tracer for detecting vascular leakage into the neural parenchyma.[1][2] Beyond this classical application, Evans Blue is also utilized to identify neuronal damage and has been investigated for its potential neuroprotective properties. This guide provides a comprehensive overview of the core uses of Evans Blue dye for researchers, scientists, and drug development professionals, complete with detailed experimental protocols, quantitative data, and mechanistic diagrams.

Core Applications in Neuroscience

The utility of Evans Blue dye in neuroscience is centered around two main principles: its function as a vascular tracer when bound to albumin and its ability to enter cells with compromised membrane integrity.

-

Assessment of Blood-Brain Barrier Permeability: The most widespread application of Evans Blue is in the evaluation of BBB disruption in various neurological conditions, including stroke, traumatic brain injury, and neuroinflammation.[3][4] Under normal physiological conditions, the BBB, a specialized system of endothelial cells, restricts the passage of large molecules from the bloodstream into the brain.[1] When injected intravenously, Evans Blue rapidly binds to serum albumin, forming a large complex (approximately 69 kDa) that is unable to cross an intact BBB.[1] In instances of BBB breakdown, the Evans Blue-albumin complex extravasates into the brain tissue, resulting in a characteristic blue staining that can be both visualized and quantified.[3][5]

-

Identification of Neuronal Damage: Evans Blue can also serve as a marker for cell death. The dye is excluded by healthy cells with intact membranes. However, in the event of neuronal injury or necrosis leading to membrane permeabilization, Evans Blue can enter and stain the cytoplasm of damaged neurons. This allows for the visualization and quantification of cell death in tissue sections.[6][7]

-

Neuroprotection and Pharmacological Effects: Emerging research has indicated that Evans Blue may possess neuroprotective properties, particularly in the context of ischemic stroke.[8][9] Studies have suggested that Evans Blue can inhibit the P2X4R/p38 signaling pathway, which is implicated in neuronal injury.[8][9] It also acts as a negative allosteric modulator of AMPA and kainate receptors and an inhibitor of vesicular glutamate transporters.[1]

Experimental Protocols

Assessment of Blood-Brain Barrier Permeability in Rodents

This protocol details the intravenous administration of Evans Blue dye to assess BBB permeability in a mouse model.

Materials:

-

Evans Blue dye (2% w/v in sterile 0.9% saline)

-

Anesthetic agent (e.g., ketamine/xylazine cocktail)

-

Sterile syringes and needles

-

Perfusion pump

-

Ice-cold phosphate-buffered saline (PBS)

-

Tissue homogenization buffer (e.g., N,N-dimethylformamide or 50% trichloroacetic acid)

-

Spectrophotometer or fluorescence plate reader

-

Microcentrifuge

Procedure:

-

Animal Preparation: Anesthetize the mouse using an appropriate anesthetic regimen.

-

Dye Injection: Inject a 2% solution of Evans Blue in normal saline (e.g., 4 mL/kg body weight) into the jugular vein or intraperitoneally.[10]

-

Dye Circulation: Allow the dye to circulate for a specified period (e.g., 30 minutes to 24 hours), depending on the experimental design.[10]

-

Perfusion: Transcardially perfuse the animal with ice-cold PBS until the fluid from the right atrium runs clear to remove intravascular dye.[10]

-

Tissue Collection: Decapitate the animal and carefully dissect the brain. The brain can be divided into hemispheres or specific regions of interest.

-

Homogenization: Weigh the tissue samples and homogenize them in a suitable solvent (e.g., N,N-dimethylformamide or 50% trichloroacetic acid) to extract the Evans Blue dye.[11][12]

-

Centrifugation: Centrifuge the homogenates at high speed (e.g., 10,000-15,000 x g) for 30 minutes to pellet tissue debris.[10][11]

-

Quantification: Collect the supernatant and measure the absorbance of Evans Blue at approximately 620 nm using a spectrophotometer, or measure fluorescence with excitation around 620 nm and emission around 680 nm.[11][13][14]

-

Data Analysis: Calculate the concentration of Evans Blue in the brain tissue using a standard curve and express the results as µg of dye per gram of tissue.

Experimental Workflow for BBB Permeability Assessment

Workflow for assessing blood-brain barrier permeability using Evans Blue dye.

Identification of Damaged Neurons

This protocol outlines the use of Evans Blue for identifying cells with compromised membrane integrity.

Materials:

-

Evans Blue staining solution (e.g., 0.25% w/v in 0.1 M CaCl2, pH 5.6)[6]

-

Tissue sections (cryosections or vibratome sections)

-

Phosphate-buffered saline (PBS)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Tissue Preparation: Prepare fresh or lightly fixed brain tissue sections.

-

Staining: Incubate the tissue sections in the Evans Blue staining solution for a specified time (e.g., 20-30 minutes).[15][16]

-

Washing: Rinse the sections with PBS to remove excess, unbound dye.[15]

-

Mounting: Mount the stained sections on glass slides with an appropriate mounting medium.

-

Visualization: Observe the sections under a fluorescence microscope. Damaged cells that have taken up the dye will exhibit red fluorescence.[7]

Workflow for Identifying Damaged Neurons

Workflow for staining damaged neurons with Evans Blue dye.

Quantitative Data Summary

| Parameter | Value | Application | Reference |

| Dye Concentration (in vivo) | 2% (w/v) in 0.9% saline | BBB Permeability | [2][3][10] |

| Injection Volume (in vivo) | 2-4 mL/kg body weight | BBB Permeability | [2][10][17] |

| Circulation Time | 30 minutes - 24 hours | BBB Permeability | [10] |

| Perfusion Solution | Ice-cold PBS | BBB Permeability | [10] |

| Homogenization Solvent | N,N-dimethylformamide or 50% Trichloroacetic Acid (TCA) | BBB Permeability | [11][12] |

| Centrifugation Speed | 10,000 - 15,000 x g | BBB Permeability | [10][11] |

| Spectrophotometry Wavelength | ~620 nm | Quantification | [13][18] |

| Fluorescence Excitation | ~620 nm | Quantification | [11][14] |

| Fluorescence Emission | ~680 nm | Quantification | [1][11][14] |

| Staining Solution (in vitro) | 0.25% (w/v) in 0.1 M CaCl2, pH 5.6 | Neuronal Damage | [6] |

| Incubation Time (in vitro) | 20-30 minutes | Neuronal Damage | [15][16] |

Signaling Pathway: Neuroprotective Effects of Evans Blue

Recent studies have elucidated a potential neuroprotective role for Evans Blue in ischemic stroke, mediated through the inhibition of the P2X purinoreceptor 4 (P2X4R)/p38 signaling pathway.[8][9] In pathological conditions such as stroke, excessive ATP is released from damaged cells, leading to the over-activation of P2X4R on microglia. This triggers a downstream cascade involving the activation of p38 mitogen-activated protein kinase (MAPK), which contributes to neuroinflammation and neuronal injury.[19] Evans Blue has been shown to inhibit this pathway, potentially by acting on the ATP binding site of P2X4R, thereby reducing neuronal damage.[8]

Proposed Neuroprotective Signaling Pathway of Evans Blue

Inhibition of the P2X4R/p38 pathway by Evans Blue.

Conclusion

Evans Blue dye remains a versatile and valuable tool in neuroscience research. Its primary application in assessing blood-brain barrier permeability is well-established and supported by robust and adaptable protocols. Furthermore, its utility in identifying neuronal damage and its emerging role as a potential neuroprotective agent highlight its continued relevance in the field. This guide provides a foundational resource for researchers employing Evans Blue, offering detailed methodologies and insights into its mechanisms of action. As with any experimental technique, careful optimization and adherence to established protocols are crucial for obtaining reliable and reproducible results.

References

- 1. Evans blue (dye) - Wikipedia [en.wikipedia.org]

- 2. Evans blue assay [bio-protocol.org]

- 3. researchgate.net [researchgate.net]

- 4. Using Evans Blue Dye to Determine Blood-Brain Barrier Integrity in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Low-Dose Evans Blue Dye for Near-Infrared Fluorescence Imaging in Photothrombotic Stroke Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Evans Blue Might Produce Pathologically Activated Neuroprotective Effects via the Inhibition of the P2X4R/p38 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evans Blue Might Produce Pathologically Activated Neuroprotective Effects via the Inhibition of the P2X4R/p38 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparison Evans Blue Injection Routes: Intravenous vs. Intraperitoneal, for Measurement of Blood-Brain Barrier in a Mice Hemorrhage Model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evans blue staining (EB) [bio-protocol.org]

- 12. Optimization of Evans blue quantitation in limited rat tissue samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. An Optimized Evans Blue Protocol to Assess Vascular Leak in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. protocols.io [protocols.io]

- 16. 131I-Evans blue: evaluation of necrosis targeting property and preliminary assessment of the mechanism in animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. iovs.arvojournals.org [iovs.arvojournals.org]

- 19. P2X4 Receptor Function in the Nervous System and Current Breakthroughs in Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Evans Blue Staining Mechanisms in Tissues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms, experimental protocols, and quantitative data related to Evans Blue (EB) staining in biological tissues. Evans Blue is a versatile azo dye with a long history in biomedical research, primarily utilized for assessing vascular permeability and identifying cellular necrosis.

Core Staining Mechanisms

The utility of Evans Blue dye in biomedical research stems from two primary molecular interactions: its high-affinity binding to serum albumin and its function as a vital exclusion dye.

1.1. Assessment of Vascular Permeability via Albumin Binding

The foundational principle of using Evans Blue to measure vascular permeability lies in its strong, non-covalent binding to serum albumin.[1][2][3] Once introduced into the bloodstream, EB rapidly binds to albumin, forming a large molecular complex (approximately 69 kDa).[1] Under normal physiological conditions, the endothelial lining of blood vessels is impermeable to this large complex.[4] Therefore, the dye remains confined within the circulatory system.[1][5]

In pathological conditions such as inflammation, injury, or tumor growth, the integrity of the vascular endothelium can be compromised.[1][6] This disruption leads to increased vascular permeability, allowing the Evans Blue-albumin complex to extravasate from the bloodstream into the surrounding interstitial tissue.[1][4] The resulting blue discoloration of the tissue provides a macroscopic indicator of vascular leakage.[1][7] The amount of extravasated dye can be quantified to provide a precise measure of the extent of the permeability.[1][8] The binding mechanism involves the interaction between the sulfonic acid groups on the dye and the amino groups on the surface of the albumin protein.[1]

1.2. Identification of Non-Viable Cells

Independently of its binding to albumin, Evans Blue also functions as a cell viability stain.[1][9] Healthy, viable cells possess intact cellular membranes that are impermeable to the dye.[9][10] In contrast, cells that have undergone necrosis or have compromised membrane integrity can no longer exclude the dye.[1][8][9][11] Evans Blue can then penetrate these damaged membranes and stain the intracellular components, resulting in a distinct blue coloration.[8][11] This characteristic makes it a valuable tool for identifying necrotic or damaged cells in tissue sections and cell cultures.[1][12]

Quantitative Data

The following table summarizes key quantitative parameters for Evans Blue and its application.

| Parameter | Value | Reference |

| Evans Blue Dye (EBD) | ||

| Molecular Weight | 960.81 g/mol | [1][7] |

| Evans Blue-Albumin Complex | ||

| Molecular Weight | ~69 kDa | [1] |

| Binding Characteristics | ||

| Protein Binding Affinity | ~70% for tetrasulfonic acid group | [1] |

| Moles of EB per Mole of Albumin | 8-14 (in humans and dogs) | [1] |

| Free EB in Blood | 0.11% - 0.31% | [1] |

| Spectrophotometric Quantification | ||

| Absorbance Maximum | 620 nm | [4][13] |

| Absorbance Minimum (for correction) | 740 nm | [4] |

| Fluorescence Properties | ||

| Excitation Peaks | 470 nm and 540 nm | [5] |

| Emission Peak | 680 nm | [5] |

Experimental Protocols

3.1. Protocol for Assessing Vascular Permeability in Mice

This protocol is adapted from established methods for quantifying plasma extravasation.[4][13][14][15][16]

Materials:

-

Evans Blue dye (Sigma-Aldrich, Cat. No. E2129)

-

Sterile 0.9% saline or Phosphate Buffered Saline (PBS)

-

Formamide (for extraction)

-

Anesthetic agent

-

Spectrophotometer or plate reader

Procedure:

-

Preparation of Evans Blue Solution: Prepare a 0.5% (w/v) solution of Evans Blue in sterile saline.[4] Ensure the dye is completely dissolved and filter-sterilize the solution using a 0.22 µm filter.[16]

-

Animal Preparation: Anesthetize the mouse according to approved institutional protocols.

-

Dye Administration: Inject the Evans Blue solution intravenously (e.g., via the tail vein) at a dosage of 4 ml/kg body weight.[16] Allow the dye to circulate for a predetermined time (e.g., 30-60 minutes).

-

Perfusion (Optional but Recommended): To remove intravascular dye, perform a cardiac perfusion with saline until the fluid running from the right atrium is clear.

-

Tissue Collection: Euthanize the animal via an approved method, such as cervical dislocation, and dissect the tissues of interest.[4]

-

Tissue Processing: Weigh the collected tissues and dry them to obtain the dry weight.

-

Dye Extraction: Incubate the weighed tissue in formamide (e.g., 1 ml per 100 mg of tissue) at room temperature for 48-72 hours to extract the extravasated dye.[13]

-

Quantification: Centrifuge the formamide-tissue mixture to pellet any debris.[4] Measure the absorbance of the supernatant at 620 nm using a spectrophotometer.[4][13] Use pure formamide as a blank.[13]

-

Data Analysis: Calculate the amount of Evans Blue in the tissue using a standard curve generated from known concentrations of the dye. Express the results as µg of Evans Blue per gram of dry tissue weight.

3.2. Protocol for Cell Viability/Necrosis Staining

This protocol is suitable for identifying damaged cells in tissue sections or cell cultures.[8][9][11]

Materials:

-

Evans Blue dye

-

0.1 M CaCl₂ solution (pH 5.6)

-

Mounting medium

-

Microscope (bright-field or fluorescence)

Procedure:

-

Preparation of Staining Solution: Prepare a 0.25% (w/v) Evans Blue staining solution in 0.1 M CaCl₂ (pH 5.6).[11] This solution should be prepared fresh.[11]

-

Sample Incubation: Immerse the tissue sections or cell culture samples in the Evans Blue staining solution. Incubate for 15-20 minutes at room temperature.[17]

-

Washing: Thoroughly wash the samples with distilled water or the CaCl₂ solution to remove any unbound dye.[8] Repeat the washing step three times or until the wash solution is clear.[8]

-

Visualization: Mount the samples on a microscope slide. Observe under a bright-field microscope. Non-viable cells with compromised membranes will appear blue.[8][11] For fluorescence microscopy, the Evans Blue-protein complex within cells will emit red fluorescence.[18]

-

Quantification (Optional): For a quantitative assessment in a cell suspension or tissue homogenate, the dye can be extracted from the stained cells using 1% SDS, and the absorbance can be measured at 600 nm.[8]

Visualizations: Mechanisms and Workflows

The following diagrams illustrate the core principles and experimental workflows of Evans Blue staining.

Caption: Core principle of vascular permeability assessment using Evans Blue.

Caption: Experimental workflow for the Evans Blue vascular permeability assay.

Caption: Mechanism of Evans Blue as a vital exclusion dye for cell viability.

Caption: Experimental workflow for Evans Blue cell viability/necrosis staining.

Concluding Remarks

Evans Blue remains a simple, cost-effective, and reliable tool for the in vivo and ex vivo assessment of tissue integrity. Its dual-functionality—quantifying vascular leakage through albumin binding and identifying necrotic cells via membrane exclusion—makes it a staple in studies of inflammation, tissue injury, neurotrauma, and oncology. While newer fluorescent probes with higher specificity are available, the straightforward nature of Evans Blue assays ensures their continued relevance in preclinical research and drug development. Recent studies have also begun to explore the pharmacological activities of Evans Blue itself, such as its potential neuroprotective effects through the inhibition of the P2X4R/p38 signaling pathway, suggesting that its role in biomedical science may continue to evolve.[19]

References

- 1. Evans Blue Dye: A Revisit of Its Applications in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Albumin-Binding Evans Blue Derivatives for Diagnostic Imaging and Production of Long-Acting Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. gspchem.com [gspchem.com]

- 4. An in vivo Assay to Test Blood Vessel Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evans blue (dye) - Wikipedia [en.wikipedia.org]

- 6. Evans blue dye exclusion assay: Mechanisms, protocols, and applications in cell viability analysis | Deep Science Publishing [deepscienceresearch.com]

- 7. Evans Blue Dye as an in vivo marker of myofibre damage: optimising parameters for detecting initial myofibre membrane permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantification of Membrane Damage/Cell Death Using Evan’s Blue Staining Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantification of Membrane Damage/Cell Death Using Evan's Blue Staining Technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantification of Membrane Damage/Cell Death Using Evan’s Blue Staining Technique [bio-protocol.org]

- 11. researchgate.net [researchgate.net]

- 12. Evans Blue Staining of Cardiomyocytes Induced by Myocardial Contrast Echocardiography in Rats: Evidence for Necrosis Instead of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An Optimized Evans Blue Protocol to Assess Vascular Leak in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 14. An Optimized Evans Blue Protocol to Assess Vascular Leak in the Mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. semanticscholar.org [semanticscholar.org]

- 16. Analysis of Vascular Permeability by a Modified Miles Assay [bio-protocol.org]

- 17. protocols.io [protocols.io]

- 18. Evans blue, trypan blue and eosin as tracers - IHC WORLD [ihcworld.com]

- 19. Evans Blue Might Produce Pathologically Activated Neuroprotective Effects via the Inhibition of the P2X4R/p38 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Evans Blue: A Technical Guide to its Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evans Blue, also known as T-1824 or Direct Blue 53, is a synthetic bis-azo dye first synthesized in the early 20th century.[1] It is widely recognized in biomedical research for its exceptionally high affinity for serum albumin, the most abundant protein in blood plasma.[2][3] This strong, non-covalent binding is the cornerstone of its principal applications, transforming the relatively small dye molecule (molecular weight of ~961 Da) into a large protein-dye complex (~69 kDa) that is effectively confined to the vascular compartment under normal physiological conditions.[1]

This property has established Evans Blue as a critical tool for estimating plasma volume, assessing vascular permeability, and identifying lymphatic drainage pathways.[1][3] More recently, its pharmacological activities as an antagonist of certain neurotransmitter receptors and ion channels have drawn interest, expanding its utility from a diagnostic dye to a potential therapeutic agent.[2][4][5] This guide provides an in-depth overview of the core chemical properties of Evans Blue, detailed experimental protocols for its primary uses, and insights into its pharmacological mechanisms of action.

Core Chemical and Physical Properties

The fundamental characteristics of Evans Blue are summarized below. These properties dictate its behavior in biological systems and form the basis of its analytical detection methods.

| Property | Value | References |

| IUPAC Name | tetrasodium;6,6'-[(3,3'-dimethylbiphenyl-4,4'-diyl)bis(diazene-2,1-diyl)]bis(4-amino-5-hydroxynaphthalene-1,3-disulfonate) | [6][7] |

| Synonyms | T-1824, Direct Blue 53, C.I. 23860, Azovan Blue | [2][4][8][9] |

| CAS Number | 314-13-6 | [3][4][6] |

| Molecular Formula | C₃₄H₂₄N₆Na₄O₁₄S₄ | [2][4][7] |

| Molecular Weight | 960.81 g/mol | [2][3][8][10] |

| Appearance | Dark blue to black powder with a greenish-bronze luster | [6][9][11] |

| Solubility | Water: Highly soluble (280 g/L) Ethanol: Slightly soluble Nonpolar Solvents: Insoluble (e.g., benzene, ether) | [1][6][12] |

| Absorption Max (λmax) | ~610 nm (in water); ~620 nm (when bound to albumin) | [3][13][14] |

| Fluorescence | Excitation: 470 nm and 540 nm Emission: ~680 nm (emits red fluorescence) | [1][2] |

Binding to Serum Albumin

The utility of Evans Blue is intrinsically linked to its rapid and strong binding to serum albumin.[1] The mechanism involves the interaction between the sulfonic acid groups of the dye and amino groups on the surface of the albumin protein.[1] This binding is reversible but has a high affinity, with 8–14 moles of Evans Blue capable of binding to a single mole of human albumin.[1] Consequently, when injected intravenously, only a very small fraction (0.11%–0.31%) of Evans Blue remains free in the blood.[1] This sequestration within the vasculature makes the Evans Blue-albumin complex an excellent tracer for monitoring the integrity of endothelial barriers.[2]

Experimental Protocols and Methodologies

Determination of Plasma Volume

The dye dilution method using Evans Blue is a classic technique for measuring plasma volume. The principle is based on introducing a known quantity of the dye into the bloodstream and measuring its concentration after it has completely mixed within the plasma compartment.[1][15]

Methodology:

-

Preparation: Prepare a sterile solution of Evans Blue in saline (e.g., 0.5%).[16] The exact concentration should be precisely known.

-

Baseline Sample: Withdraw a pre-injection blood sample to serve as a blank for spectrophotometric analysis.[17]

-

Injection: Accurately measure and inject a known quantity (N) of the Evans Blue solution intravenously.[1]

-

Mixing: Allow a period for the dye to completely circulate and mix within the plasma, typically 10 minutes.[18]

-

Post-injection Sample: Withdraw a second blood sample from a different site than the injection.[1]

-

Separation: Centrifuge both blood samples to separate the plasma.

-

Quantification: Measure the absorbance of the dye in the post-injection plasma sample using a spectrophotometer at ~620 nm. Use the pre-injection plasma as the blank to correct for background absorbance.[14]

-

Calculation: The plasma volume (V) is calculated using the formula V = N/n, where N is the total amount of dye injected and n is the concentration of the dye in the post-injection plasma sample.[1] Total blood volume can then be estimated using the hematocrit value.[1]

Assessment of Vascular Permeability (Miles Assay)

This assay quantifies the leakage of plasma proteins across endothelial barriers, a hallmark of inflammation and various pathologies.[16] When vascular integrity is compromised, the Evans Blue-albumin complex extravasates into the surrounding tissue, which can be visually assessed and quantified.[19][20]

Methodology:

-

Preparation: Prepare a 0.5%–2% sterile solution of Evans Blue in phosphate-buffered saline (PBS).[16][19] Filter-sterilize the solution.

-

Injection: Administer the Evans Blue solution to the animal model, typically via intravenous injection (e.g., tail or jugular vein).[13][16] A typical dose is 4 mL/kg.[19][21]

-

Stimulus (Optional): If testing the effect of a specific agent, administer the permeability-inducing stimulus (e.g., intradermally or systemically) after dye injection.[19]

-

Circulation: Allow the dye to circulate for a defined period (e.g., 20-60 minutes).

-

Perfusion & Tissue Collection: Sacrifice the animal and perform transcardial perfusion with saline to flush the intravascular dye, ensuring that only extravasated dye remains in the tissues.[13] Carefully dissect and collect the organs or tissues of interest.

-

Dye Extraction: Weigh the tissue samples. Add formamide to each sample (e.g., 500 μL) and incubate at 55°C for 24-48 hours to extract the Evans Blue from the tissue.[16]

-

Quantification: Centrifuge the tubes to pellet any tissue debris. Transfer the formamide supernatant to a 96-well plate and measure the optical density (OD) at 620 nm using a spectrophotometer.[13] The amount of extravasated dye is typically expressed as OD per gram of tissue.

Pharmacological Properties and Signaling Pathways

Beyond its use as a dye, Evans Blue exhibits direct pharmacological activity. It acts as a non-competitive antagonist at several receptors, which has implications for neuroscience and drug development.

Receptor Antagonism

Evans Blue is a known negative allosteric modulator of AMPA and kainate receptors, which are subtypes of ionotropic glutamate receptors.[2][5] It reduces the desensitization of these receptors and slows their activation and deactivation kinetics.[22] Additionally, it functions as a selective antagonist for P2X purinoceptors, a family of ATP-gated ion channels.[6][23]

Inhibition of the P2X4R/p38 Signaling Pathway

Recent research has demonstrated a neuroprotective role for Evans Blue in the context of ischemic injury.[24][25] In models of hypoxia, cellular stress leads to the activation of the P2X4 receptor (P2X4R). This activation triggers a downstream signaling cascade involving the phosphorylation and activation of p38 MAP kinase, which ultimately contributes to neuronal cell death.[24] Evans Blue has been shown to inhibit the P2X4R, thereby blocking the activation of p38 and protecting neurons from hypoxia-induced death.[24][25] This suggests that Evans Blue, which only crosses the blood-brain barrier when it is compromised during an event like a stroke, could serve as a pathologically-activated therapeutic agent.[24]

Toxicological Profile

Evans Blue is considered a hazardous substance and should be handled with appropriate safety precautions.[26][27] It is suspected of causing genetic defects and may cause cancer.[9][28] In one study in rats, intraperitoneal administration produced sarcomas.[29] The International Agency for Research on Cancer (IARC) has classified Evans Blue in Group 3: "Not classifiable as to its carcinogenicity to humans," due to a lack of sufficient human data.[11][29] Good laboratory hygiene, including the use of personal protective equipment, is essential when handling the compound.[9][27]

References

- 1. Evans Blue Dye: A Revisit of Its Applications in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evans blue (dye) - Wikipedia [en.wikipedia.org]

- 3. gspchem.com [gspchem.com]

- 4. scbt.com [scbt.com]

- 5. Evans blue | AMPA receptor antagonist | Hello Bio [hellobio.com]

- 6. Evans Blue | 314-13-6 [chemicalbook.com]

- 7. Evans Blue Dye | C34H24N6Na4O14S4 | CID 9566057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Evans Blue - SYNTHETIKA [synthetikaeu.com]

- 10. chemiis.com [chemiis.com]

- 11. Evan's blue - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. ulab360.com [ulab360.com]

- 13. An Optimized Evans Blue Protocol to Assess Vascular Leak in the Mouse [jove.com]

- 14. An accurate method of plasma volume measurement by direct analysis of Evans blue spectra in plasma without dye extraction: origins of albumin-space variations during maximal exercise - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. An in vivo Assay to Test Blood Vessel Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Repeated plasma volume determination with the Evans Blue dye dilution technique: The method and a computer program: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 18. ntrs.nasa.gov [ntrs.nasa.gov]

- 19. Analysis of Vascular Permeability by a Modified Miles Assay [bio-protocol.org]

- 20. researchgate.net [researchgate.net]

- 21. file.medchemexpress.com [file.medchemexpress.com]

- 22. Evans blue reduces macroscopic desensitization of non-NMDA receptor mediated currents and prolongs excitatory postsynaptic currents in cultured rat thalamic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Evans Blue CAS#: 314-13-6 [m.chemicalbook.com]

- 24. Evans Blue Might Produce Pathologically Activated Neuroprotective Effects via the Inhibition of the P2X4R/p38 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Evans Blue Might Produce Pathologically Activated Neuroprotective Effects via the Inhibition of the P2X4R/p38 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. datasheets.scbt.com [datasheets.scbt.com]

- 27. westliberty.edu [westliberty.edu]

- 28. morphisto.de [morphisto.de]

- 29. Evans Blue (IARC Summary & Evaluation, Volume 8, 1975) [inchem.org]

Evans Blue Dye as a Marker for Albumin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evans Blue dye (EBD), also known as T-1824, is a diazo dye that has been a cornerstone in biomedical research for over a century. Its utility stems from its high affinity for serum albumin, the most abundant protein in blood plasma.[1] When injected into the bloodstream, Evans Blue rapidly binds to albumin, forming a stable, high-molecular-weight complex. This characteristic makes the Evans Blue-albumin (EBA) complex an invaluable tool for studying vascular physiology and pathology. Under normal physiological conditions, the vascular endothelium is impermeable to large molecules like albumin.[2] Therefore, the EBA complex is confined to the intravascular space. However, in conditions characterized by increased vascular permeability, such as inflammation, injury, or tumorigenesis, the EBA complex extravasates into the surrounding tissues. The accumulation of the blue dye in the extravascular space provides a direct, quantifiable measure of albumin leakage and, by extension, vascular permeability.[3] This technical guide provides a comprehensive overview of the principles, applications, and experimental protocols associated with the use of Evans Blue dye as a marker for albumin.

Core Principles: The Evans Blue-Albumin Interaction

The binding of Evans Blue to albumin is a non-covalent interaction primarily driven by the association of the sulfonic acid groups on the dye molecule with the amino groups on the surface of the albumin protein.[3] This strong binding results in a stable complex that circulates in the bloodstream. In humans and dogs, it is estimated that 8-14 molecules of Evans Blue can bind to a single albumin molecule.[3]

Quantitative Data Summary

The following tables summarize key quantitative data related to the properties and use of Evans Blue dye as an albumin marker.

| Property | Value | Reference |

| Molecular Weight | 960.81 g/mol | [1] |

| Molar Binding Ratio (EBD:Albumin) | 8-14:1 (in humans and dogs) | [3] |

| Toxicity (Mice) | Delayed death observed at doses >200 mg/kg | [3] |

| Spectral Properties (Bound to Albumin) | Wavelength (nm) | Reference |

| Absorbance Maximum | 620 | [4] |

| Fluorescence Excitation | 470 and 540 | [1] |

| Fluorescence Emission | 680 | [1] |

Experimental Applications and Protocols

Evans Blue dye is a versatile tool with several key applications in research and drug development.

Assessment of Vascular Permeability

The most common application of Evans Blue is the in vivo assessment of vascular permeability. An increase in the extravasation of the EBA complex into tissues is a hallmark of endothelial barrier dysfunction.

This protocol outlines the steps for quantifying vascular permeability in mice using Evans Blue dye.

Materials:

-

Evans Blue dye (Sigma-Aldrich, Cat. No. E2129 or equivalent)

-

Phosphate-buffered saline (PBS), sterile

-

Formamide (Sigma-Aldrich, Cat. No. F9037 or equivalent)

-

Anesthetic agent (e.g., isoflurane, ketamine/xylazine)

-

Syringes and needles (e.g., 27-30 gauge)

-

Microcentrifuge tubes

-

Spectrophotometer or plate reader

Procedure:

-

Preparation of Evans Blue Solution:

-

Prepare a 0.5% (w/v) solution of Evans Blue in sterile PBS.

-

Ensure the dye is completely dissolved. Filter the solution through a 0.22 µm syringe filter to remove any particulates.[2]

-

-

Animal Preparation and Injection:

-

Anesthetize the mouse using an approved protocol.

-

Inject the Evans Blue solution intravenously (i.v.) via the tail vein. A typical dose is 100 µL of a 0.5% solution per 20g mouse.[5]

-

-

Dye Circulation:

-

Allow the dye to circulate for a predetermined period, typically 30-60 minutes.

-

-

Perfusion and Tissue Collection:

-

After the circulation period, perform cardiac perfusion with PBS to remove intravascular EBA complex. This is a critical step to ensure that the measured dye content in the tissue is from extravasation and not from the blood remaining in the vasculature.

-

Carefully dissect the tissues of interest (e.g., lung, kidney, brain, tumor).

-

-

Dye Extraction:

-

Weigh the collected tissue samples.

-

Place each tissue sample in a microcentrifuge tube containing a known volume of formamide (e.g., 1 mL).

-

Incubate the tubes at 55-60°C for 24-48 hours to extract the Evans Blue dye from the tissue.[6]

-

-

Quantification:

-

After incubation, centrifuge the tubes to pellet any tissue debris.

-

Transfer the supernatant (containing the extracted dye) to a new tube or a 96-well plate.

-

Measure the absorbance of the supernatant at 620 nm using a spectrophotometer. Use formamide as a blank.[4]

-

To quantify the amount of extravasated dye, create a standard curve using known concentrations of Evans Blue dissolved in formamide.

-

Express the results as µg of Evans Blue per gram of tissue.

-

Measurement of Plasma Volume

The principle behind plasma volume measurement using Evans Blue is the dilution of a known amount of the dye within the circulating plasma.

Materials:

-

Evans Blue dye solution (as prepared for the permeability assay)

-

Heparinized capillary tubes or syringes for blood collection

-

Centrifuge

-

Spectrophotometer

Procedure:

-

Pre-injection Blood Sample:

-

Collect a small blood sample from the animal before injecting the dye. This will serve as a blank to account for any background absorbance in the plasma.

-

-

Dye Injection:

-

Accurately measure and record the volume of Evans Blue solution to be injected.

-

Inject the dye intravenously.

-

-

Dye Circulation and Post-injection Blood Sampling:

-

Allow the dye to circulate and equilibrate within the plasma, typically for 10-15 minutes.

-

Collect a post-injection blood sample.

-

-

Plasma Separation:

-

Centrifuge both the pre- and post-injection blood samples to separate the plasma.

-

-

Spectrophotometric Measurement:

-

Measure the absorbance of the pre-injection plasma (blank) and the post-injection plasma at 620 nm.

-

Subtract the absorbance of the blank from the absorbance of the post-injection sample to get the corrected absorbance.

-

-

Calculation of Plasma Volume:

-

Prepare a standard curve of Evans Blue in plasma to determine the concentration of the dye in the post-injection sample.

-

Calculate the plasma volume using the following formula:

Plasma Volume (mL) = (Amount of dye injected (mg)) / (Concentration of dye in plasma (mg/mL))

-

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms that regulate vascular permeability is crucial for developing targeted therapeutics. The following diagrams, generated using the DOT language for Graphviz, illustrate a key signaling pathway involved in albumin leakage and the experimental workflows for the assays described above.

Signaling Pathway: VEGF-Induced Vascular Permeability

Vascular Endothelial Growth Factor (VEGF) is a potent inducer of vascular permeability. Its signaling cascade involves multiple downstream effectors that ultimately lead to the disruption of endothelial cell junctions and subsequent albumin leakage.

Caption: VEGF signaling pathway leading to increased vascular permeability.

Experimental Workflow: Vascular Permeability Assay

This diagram outlines the key steps in performing a vascular permeability assay using Evans Blue dye.

Caption: Experimental workflow for the Evans Blue vascular permeability assay.

Experimental Workflow: Plasma Volume Measurement

This diagram illustrates the procedure for measuring plasma volume with Evans Blue.

Caption: Experimental workflow for plasma volume measurement using Evans Blue.

Advantages and Limitations

Advantages:

-

Simplicity and Cost-Effectiveness: The Evans Blue dye method is technically straightforward and relatively inexpensive compared to other techniques.

-

Macroscopic Visualization: The intense blue color of the dye allows for easy macroscopic visualization of leakage in tissues.[3]

-

Quantitative Analysis: The extravasated dye can be extracted and quantified spectrophotometrically, providing robust quantitative data.[3]

Limitations:

-

Binding to Other Proteins: While Evans Blue has a high affinity for albumin, it can also bind to other plasma proteins, which could potentially lead to an overestimation of albumin leakage.[7]

-

Tissue Staining: The dye can cause long-lasting blue discoloration of tissues, which may interfere with subsequent histological analyses.[3]

-

Toxicity: At high doses, Evans Blue can be toxic to animals.[3]

Alternatives to Evans Blue Dye

While Evans Blue remains a widely used tool, several alternatives are available for assessing vascular permeability, each with its own advantages and disadvantages. These include:

-

Radiolabeled Albumin (e.g., ¹²⁵I-albumin): Offers high sensitivity and specificity for albumin but involves the handling of radioactive materials.

-

Fluorescently Labeled Dextrans: Dextrans of various molecular weights can be used to assess permeability to molecules of different sizes.

-

Horseradish Peroxidase (HRP): A smaller protein that can be used to assess vascular permeability at the ultrastructural level using electron microscopy.

Conclusion

Evans Blue dye continues to be a powerful and widely accessible tool for researchers studying vascular biology and pathology. Its strong affinity for albumin provides a reliable method for quantifying changes in vascular permeability and measuring plasma volume. By understanding the underlying principles and adhering to detailed experimental protocols, researchers can effectively utilize this classic technique to gain valuable insights into a variety of physiological and disease processes. The information and protocols provided in this guide are intended to serve as a comprehensive resource for scientists and drug development professionals employing Evans Blue in their research endeavors.

References

- 1. Evans blue (dye) - Wikipedia [en.wikipedia.org]

- 2. An in vivo Assay to Test Blood Vessel Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evans Blue Dye: A Revisit of Its Applications in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Optimized Evans Blue Protocol to Assess Vascular Leak in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evans Blue Assay in Mice [milstone.bwh.harvard.edu]

- 6. An in vivo Assay to Test Blood Vessel Permeability [jove.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Basic Protocol for Evans Blue Injection

This guide provides a comprehensive overview of the fundamental principles and methodologies for utilizing Evans Blue (EB) dye in preclinical research, with a primary focus on assessing vascular permeability and the integrity of biological barriers such as the blood-brain barrier (BBB). The content is tailored for researchers, scientists, and professionals in the field of drug development.

Introduction to Evans Blue Dye

Evans Blue is an azo dye that exhibits a high affinity for serum albumin.[1][2][3] Under normal physiological conditions, the EB-albumin complex is confined within the circulatory system due to the tight junctions of the vascular endothelium.[2][3][4] In instances of increased vascular permeability, such as inflammation or injury, the integrity of these junctions is compromised, leading to the extravasation (leakage) of the EB-albumin complex into the surrounding tissues.[2][3][4] The extent of this leakage can be visually assessed and quantified, making EB a valuable tool for studying vascular integrity.[2]

The primary applications of the Evans Blue injection protocol include:

-

Assessment of Vascular Permeability: Quantifying plasma extravasation in various tissues and organs.[2][5][6]

-

Blood-Brain Barrier (BBB) Integrity: Evaluating the disruption of the BBB in neurological disease models.[4][7][8][9][10]

-

Muscle Injury Assessment: Identifying damaged muscle fibers that have become permeable to the dye.[11]

-

Tumor Vascularity and Permeability: Demarcating tumor margins and studying their leaky vasculature.[3]

Core Principles of the Evans Blue Assay

The fundamental principle of the Evans Blue assay lies in its ability to act as a tracer for plasma albumin. When injected into the bloodstream, EB rapidly binds to albumin.[3][12] The large size of this complex prevents it from crossing intact endothelial barriers.[2] However, in pathological conditions that disrupt these barriers, the complex leaks into the interstitial space. The amount of dye accumulation in the tissue is directly proportional to the degree of vascular permeability.

Experimental Protocols

This section details the standardized procedures for performing an Evans Blue extravasation assay in rodent models.

Protocol 1: General Vascular Permeability Assessment in Mice

This protocol is adapted from methodologies described for assessing plasma extravasation in various organs.[2][5][6]

Materials:

-

Evans Blue dye (Sigma-Aldrich, E2129 or equivalent)

-

Sterile 0.9% saline or Phosphate-Buffered Saline (PBS)

-

Anesthetic agents (e.g., ketamine/xylazine, isoflurane)

-

Syringes and needles (e.g., 27-30G)

-

Surgical tools for dissection

-

Formamide or 50% trichloroacetic acid (TCA) for extraction

-

Spectrophotometer or fluorometer

Procedure:

-

Preparation of Evans Blue Solution:

-

Animal Preparation and Anesthesia:

-

Weigh the animal to determine the correct dosage of anesthetic and EB solution.

-

Anesthetize the mouse using an appropriate method (e.g., intraperitoneal injection of ketamine/xylazine or isoflurane inhalation).[6]

-

-

Evans Blue Injection:

-

Inject the EB solution intravenously (i.v.) via the tail vein or jugular vein.[2][5] Intraperitoneal (i.p.) injection is an alternative, though i.v. is often preferred for muscle injury studies to avoid non-specific staining.[11][14]

-

A typical dosage is 2-4 ml/kg of a 2% solution or approximately 50 mg/kg.[6][8][14]

-

-

Circulation Time:

-

Perfusion (Optional but Recommended):

-

To remove intravascular EB dye, perform transcardial perfusion with saline or PBS until the fluid from the right atrium runs clear.[8] This step is crucial for accurately quantifying extravasated dye.

-

-

Tissue Collection and Processing:

-

Dye Extraction:

-

Place the weighed tissue in a tube with an appropriate extraction solvent.

-

-

Quantification:

-

Measure the absorbance of the supernatant at approximately 620 nm using a spectrophotometer.[2][8] A secondary reading at 740 nm can be used to correct for background heme pigments.[2]

-

Alternatively, for higher sensitivity, measure the fluorescence at an excitation wavelength of ~620 nm and an emission wavelength of ~680 nm.[7][16]

-

Calculate the concentration of EB in the tissue using a standard curve prepared with known concentrations of the dye. The results are typically expressed as µg of EB per gram of tissue.

-

Protocol 2: Blood-Brain Barrier (BBB) Integrity Assessment in Rodents

This protocol is specifically tailored for evaluating BBB disruption.[7][8][9]

Procedure:

-

Preparation and Injection:

-

Circulation:

-

Perfusion:

-

Brain Tissue Processing:

-

Extraction and Quantification:

Data Presentation

Quantitative data from Evans Blue experiments should be presented in a clear and structured manner to facilitate comparison between experimental groups.

Table 1: Summary of Quantitative Parameters for Evans Blue Injection Protocols

| Parameter | Mouse | Rat | Reference |

| EB Concentration | 0.5% - 3% (w/v) | 2% - 4% (w/v) | [2][8][13][15][17] |

| Dosage | 1-4 ml/kg; ~50 mg/kg | 2 ml/kg; 45 mg/kg | [6][8][12][13][17] |

| Injection Route | Tail vein, jugular vein, intraperitoneal | Femoral vein, jugular vein | [2][5][7][14] |

| Circulation Time | 20 min - 3 hours | 1 hour - 2 hours | [2][5][6][7][8][12][14] |

| Extraction Solvent | Formamide, 50% TCA | Formamide, 50% TCA | [2][5][6][7][8][15] |

| Quantification Method | Spectrophotometry (620 nm), Fluorometry (Ex: 620 nm, Em: 680 nm) | Spectrophotometry (620 nm), Fluorometry (Ex: 620 nm, Em: 680 nm) | [2][7][8][16] |

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the Evans Blue injection protocol and the underlying principle of its application.

Caption: Principle of the Evans Blue vascular permeability assay.

Caption: Standard experimental workflow for Evans Blue extravasation assay.

References

- 1. Evaluation of Evans Blue extravasation as a measure of peripheral inflammation [protocols.io]

- 2. An in vivo Assay to Test Blood Vessel Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evans Blue Dye: A Revisit of Its Applications in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Measurement of Blood-Brain Barrier Hyperpermeability Using Evans Blue Extravasation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Video: An Optimized Evans Blue Protocol to Assess Vascular Leak in the Mouse [jove.com]

- 6. An Optimized Evans Blue Protocol to Assess Vascular Leak in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Measuring Blood-brain-barrier Permeability Using Evans Blue in Mice [bio-protocol.org]

- 9. Using Evans Blue Dye to Determine Blood‐Brain Barrier Integrity in Rodents | Semantic Scholar [semanticscholar.org]

- 10. Using Evans Blue Dye to Determine Blood-Brain Barrier Integrity in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. hanlab.cc [hanlab.cc]

- 12. iovs.arvojournals.org [iovs.arvojournals.org]

- 13. Analysis of Vascular Permeability by a Modified Miles Assay [bio-protocol.org]

- 14. Comparison Evans Blue Injection Routes: Intravenous vs. Intraperitoneal, for Measurement of Blood-Brain Barrier in a Mice Hemorrhage Model - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Evans blue fluorescence: quantitative and morphological evaluation of vascular permeability in animal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

An In-Depth Technical Guide to Evans Blue for Blood-Brain Barrier Permeability Studies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Evans Blue dye extravasation method for assessing blood-brain barrier (BBB) permeability. It covers the fundamental principles, detailed experimental protocols for both in vivo and in vitro applications, quantitative data, and potential pitfalls.

Introduction: The Blood-Brain Barrier and the Role of Evans Blue

The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside.[1][2] Disruption of this barrier is a hallmark of many neurological diseases, including stroke, traumatic brain injury, and neuroinflammatory conditions.[3][4]

Evans Blue (EB) is an azo dye that has been historically and widely used to assess BBB integrity. The principle of the Evans Blue assay lies in its high affinity for serum albumin.[5][6] When injected into the bloodstream, Evans Blue rapidly binds to albumin, forming a large (approximately 69 kDa) complex.[7][8] Under normal physiological conditions, this complex is unable to cross the tight junctions of the BBB.[4][6] However, in pathological conditions where the BBB is compromised, the Evans Blue-albumin complex extravasates into the brain parenchyma.[9] The amount of dye accumulation in the brain tissue is then quantified as a measure of BBB permeability.[4]

Quantitative Data and Properties of Evans Blue

A summary of the key quantitative properties of Evans Blue is presented below.

| Property | Value | References |

| Molecular Weight | 960.81 g/mol | [10] |

| Excitation Maximum (bound to albumin) | ~620 nm | [11][12] |

| Emission Maximum (bound to albumin) | ~680 nm | [6][12] |

| Typical in vivo concentration | 2% (w/v) in saline | [1][13] |

| Typical in vivo dosage | 2-4 ml/kg body weight | [1][13] |

Experimental Protocols

In Vivo Assessment of BBB Permeability in Rodents

This protocol details the steps for performing an Evans Blue extravasation assay in a rodent model.

3.1.1 Materials

-

Evans Blue dye (Sigma-Aldrich)

-

Sterile 0.9% saline

-

Anesthetic (e.g., ketamine/xylazine, isoflurane)

-

Surgical tools (scalpel, scissors, forceps)

-

Syringes and needles (e.g., 27-30 gauge)

-

Perfusion pump

-

Phosphate-buffered saline (PBS), ice-cold

-

4% paraformaldehyde (PFA) in PBS (for histology)

-

Formamide or trichloroacetic acid (TCA) for dye extraction

-

Spectrophotometer or fluorescence plate reader

-

Homogenizer

3.1.2 Procedure

-

Preparation of Evans Blue Solution: Prepare a 2% (w/v) solution of Evans Blue in sterile 0.9% saline. Ensure the dye is completely dissolved and filter-sterilize the solution.[14]

-

Animal Preparation and Injection:

-

Perfusion:

-

Deeply anesthetize the animal.

-

Open the thoracic cavity to expose the heart.

-

Insert a perfusion needle into the left ventricle and make an incision in the right atrium.

-

Perfuse transcardially with ice-cold PBS until the perfusate from the right atrium is clear of blood. This step is crucial to remove intravascular Evans Blue.[1]

-

For histological analysis, follow the PBS perfusion with 4% PFA.

-

-

Tissue Collection and Processing:

-

Decapitate the animal and carefully dissect the brain.

-

The brain can be processed for either quantitative analysis of dye extravasation or for qualitative histological assessment.

-

3.1.3 Quantification of Evans Blue Extravasation

-

Sample Preparation:

-

Dye Extraction:

-

If using formamide, incubate the homogenate at 55-60°C for 24-48 hours to extract the dye.[16]

-

If using TCA, add an equal volume of 50% TCA to the homogenate, vortex, and centrifuge. Collect the supernatant.

-

-

Spectrophotometry/Fluorometry:

-

Data Analysis:

-

Create a standard curve using known concentrations of Evans Blue in the same solvent used for extraction.

-

Calculate the concentration of Evans Blue in the tissue samples and express the results as µg of dye per gram of brain tissue.[17]

-

3.1.4 Histological Analysis

-

Tissue Preparation:

-

After PFA perfusion, post-fix the brain in 4% PFA overnight at 4°C.

-

Cryoprotect the brain by incubating in a 30% sucrose solution until it sinks.

-

Freeze the brain and cut coronal or sagittal sections (e.g., 20-40 µm) using a cryostat.

-

-

Imaging:

In Vitro BBB Permeability Assay

In vitro models, such as the Transwell system, are used to study BBB permeability in a more controlled environment.[19] These models typically involve co-culturing brain microvascular endothelial cells with astrocytes and pericytes.[19]

3.2.1 Materials

-

Transwell inserts with a semi-permeable membrane

-

Primary or immortalized brain microvascular endothelial cells, astrocytes, and pericytes

-

Cell culture medium

-

Evans Blue-albumin complex (prepared by pre-incubating Evans Blue with bovine serum albumin)

-

Plate reader

3.2.2 Procedure

-

Establishment of the In Vitro BBB Model:

-

Culture astrocytes and pericytes on the bottom of the Transwell plate.

-

Seed endothelial cells on the apical side of the Transwell insert.

-

Allow the cells to form a confluent monolayer with tight junctions. The integrity of the barrier can be monitored by measuring transendothelial electrical resistance (TEER).[20]

-

-

Permeability Assay:

-

Add the Evans Blue-albumin complex to the apical (luminal) chamber of the Transwell.

-

At various time points, collect samples from the basolateral (abluminal) chamber.

-

-

Quantification:

-

Measure the concentration of Evans Blue in the basolateral samples using a plate reader (absorbance at 620 nm).

-

The permeability coefficient can be calculated based on the flux of the dye across the endothelial monolayer.

-

Visualizations

Principle of the Evans Blue Assay

Caption: Principle of the Evans Blue Assay for BBB Permeability.

In Vivo Experimental Workflow

Caption: In Vivo Evans Blue Experimental Workflow.

Considerations and Limitations

While the Evans Blue assay is a valuable tool, it is essential to be aware of its limitations:

-

Binding to Other Proteins: Although Evans Blue has a high affinity for albumin, it can also bind to other plasma proteins, which may affect the interpretation of results.[21]

-

Free Dye: A small fraction of Evans Blue may remain unbound to albumin in the circulation.[21][22] This free dye is smaller and may cross a less severely damaged BBB, potentially leading to an overestimation of permeability to macromolecules.[22]

-

Toxicity: At high concentrations or with prolonged exposure, Evans Blue can be toxic.[21]

-

Qualitative vs. Quantitative: The assay provides a robust method for quantifying the overall leakage in a brain region but lacks the cellular resolution to identify the specific site of leakage (e.g., through tight junctions vs. transcytosis).

-

Alternatives: Other tracers, such as sodium fluorescein (for smaller molecules) and fluorescently-labeled dextrans of various molecular weights, can provide more specific information about the size-selectivity of the BBB disruption.[21][22]

Conclusion

The Evans Blue extravasation method remains a widely used and valuable technique for assessing blood-brain barrier permeability due to its simplicity, cost-effectiveness, and reliability. By understanding the underlying principles and adhering to standardized protocols, researchers can obtain reproducible and meaningful data on BBB integrity in various physiological and pathological states. However, it is crucial to consider the limitations of the assay and, when necessary, complement it with other techniques to gain a more comprehensive understanding of BBB dysfunction.

References

- 1. Measuring Blood-brain-barrier Permeability Using Evans Blue in Mice [bio-protocol.org]

- 2. Measuring Blood-brain-barrier Permeability Using Evans Blue in Mice [en.bio-protocol.org]

- 3. Using Evans Blue Dye to Determine Blood‐Brain Barrier Integrity in Rodents | Semantic Scholar [semanticscholar.org]

- 4. Measurement of Blood-Brain Barrier Hyperpermeability Using Evans Blue Extravasation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. gspchem.com [gspchem.com]

- 6. Evans blue (dye) - Wikipedia [en.wikipedia.org]

- 7. Ex vivo Evans blue assessment of the blood brain barrier in three breast cancer brain metastasis models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evans Blue Dye: A Revisit of Its Applications in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Measurement of Blood-Brain Barrier Hyperpermeability Using Evans Blue Extravasation Assay | Springer Nature Experiments [experiments.springernature.com]

- 10. A Decade of Blood-Brain Barrier Permeability Assays: Revisiting Old Traumatic Brain Injury Rat Data for New Insights and Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Quantitative and Qualitative Assessment of Glymphatic Flux Using Evans Blue Albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. hanlab.cc [hanlab.cc]

- 15. Comparison Evans Blue Injection Routes: Intravenous vs. Intraperitoneal, for Measurement of Blood-Brain Barrier in a Mice Hemorrhage Model - PMC [pmc.ncbi.nlm.nih.gov]

- 16. An Optimized Evans Blue Protocol to Assess Vascular Leak in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Inventing a new in vitro model for the blood brain barrier - Cellomatics Biosciences [cellomaticsbio.com]

- 20. In Vitro and In Vivo Blood–Brain Barrier Models to Study West Nile Virus Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Markers for blood-brain barrier integrity: how appropriate is Evans blue in the twenty-first century and what are the alternatives? - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | Markers for blood-brain barrier integrity: how appropriate is Evans blue in the twenty-first century and what are the alternatives? [frontiersin.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Preliminary Investigation of Evans Blue in Lung Injury Models

This guide provides a comprehensive overview of the use of Evans Blue (EB) dye as a crucial tool for assessing pulmonary vascular permeability in preclinical models of acute lung injury (ALI) and acute respiratory distress syndrome (ARDS). By binding to serum albumin, Evans Blue serves as a reliable and easily quantifiable tracer for plasma protein extravasation into the lung interstitium and alveolar spaces, a hallmark of lung injury.[1][2]

Principle of the Evans Blue Permeability Assay

The Evans Blue assay is predicated on the dye's high affinity for serum albumin, a 68 kDa protein.[1] In a healthy state, the tight junctions of the pulmonary microvascular endothelium and alveolar epithelium form a barrier that restricts the passage of large molecules like albumin from the bloodstream into the lung tissue and airspaces.[1][3][4] During acute lung injury, inflammatory mediators disrupt these barriers, leading to increased permeability. When Evans Blue is injected intravenously, the EB-albumin complex leaks into the pulmonary interstitium and, in severe cases, the alveolar spaces. The amount of dye subsequently extracted from the lung tissue is proportional to the extent of the vascular leak, providing a quantitative measure of lung injury.[1][5]

Experimental Protocols

The following protocols are synthesized from established methodologies for murine models of ALI.[1][5][6][7]

Materials

-

Evans Blue dye (Sigma-Aldrich, E2129 or similar)

-

Sterile Dulbecco's Phosphate Buffered Saline (DPBS)

-

Formamide (for extraction)

-

Anesthetic cocktail (e.g., Ketamine/Xylazine)

-

Heparinized syringes

-

Microplate reader

Detailed Methodology

Step 1: Preparation and Administration of Evans Blue

-

Prepare a 0.5% or 1% (w/v) solution of Evans Blue in sterile DPBS.[1][5][8] Ensure it is fully dissolved and sterile-filtered.

-

Anesthetize the subject animal (e.g., mouse) via intraperitoneal (IP) injection of an appropriate anesthetic.[1][7]

-

Slowly inject the Evans Blue solution intravenously (IV), typically via the tail vein or jugular vein.[1][6] A common dosage is approximately 50 mg/kg, or a fixed volume based on the solution concentration (e.g., 100 µl of a 2% solution).[6][8]

-

Allow the dye to circulate for a defined period, typically ranging from 30 minutes to 2 hours, before sample collection.[1][5]

Step 2: Sample Collection

-

Blood/Serum: Collect a blood sample (e.g., via cardiac puncture) into a tube.[1] Centrifuge the blood at 3,000 x g for 15 minutes at 4°C to separate the serum, which will be used for normalization.[1]

-

Bronchoalveolar Lavage (BAL) Fluid (Optional): To assess alveolar-epithelial barrier permeability, perform a bronchoalveolar lavage by instilling and retrieving a known volume of PBS into the lungs.[1]

-

Lung Tissue Perfusion and Harvest:

-

Open the chest cavity to expose the heart and lungs.

-

Perfuse the pulmonary circulation by injecting PBS through the right ventricle until the lungs appear visually clear of blood. This step is critical to remove intravascular dye that has not extravasated.[1]

-

Excise the lungs, blot them dry, and record the wet weight.[6]

-

Step 3: Evans Blue Extraction and Quantification

-

Homogenize the lung tissue.

-

Incubate the homogenized tissue in a known volume of formamide for 24 to 48 hours at 55°C.[1][5] This process extracts the Evans Blue dye from the tissue.

-

Centrifuge the formamide-tissue mixture to pellet the debris.

-

Transfer the supernatant (containing the extracted dye) to a 96-well plate.

-

Measure the absorbance of the samples (serum, BAL fluid, and lung tissue extract) using a microplate reader at a wavelength of 620 nm (A620).[1][5][6]

-

Turbidity Correction: A second reading at 740 nm (A740) is often performed to correct for contamination by heme pigments, which can interfere with the A620 reading.[9] A common correction formula is: Corrected A620 = A620 - (1.426 × A740 + 0.030).[9]

Step 4: Data Calculation and Normalization

-

Generate a standard curve using known concentrations of Evans Blue in formamide (for tissue) and PBS (for serum/BALF).

-

Calculate the concentration of Evans Blue (in µg/ml) in each sample based on the standard curve.

-

The final result is typically expressed as micrograms of Evans Blue per gram of wet lung tissue (µg/g lung tissue) to normalize for lung size.[5] Further normalization to serum EB concentration can account for variations in injection efficiency.[1][8]

Data Presentation: Quantitative Analysis

The following tables summarize representative quantitative data from studies using Evans Blue in lipopolysaccharide (LPS)-induced lung injury models.

Table 1: Evans Blue Extravasation in Lung Tissue

| Group | Treatment | Evans Blue Concentration (µg/g wet lung) | Reference |

| Control | Vehicle (Saline) | 6.63 ± 0.40 | [10] |

| ALI Model | LPS (0.7 mg/kg) | 16.95 ± 3.46 | [10] |

| Therapy | LPS + Amifostine | 8.77 ± 1.48 | [10] |

Table 2: Evans Blue Accumulation in Different Lung Compartments

| Group | Injury Model | Evans Blue in BAL Fluid (µg/ml) | Evans Blue in Lung Tissue (µg/g) | Reference |

| Control | Vehicle | ~0.5 | ~15 | [1] |

| IT LPS | Intratracheal LPS | ~2.5 | ~40 | [1] |

| IP LPS | Intraperitoneal LPS | ~0.7 | ~20 | [1] |

Visualizations: Workflows and Signaling Pathways

Experimental Workflow Diagram

Caption: Workflow for quantifying lung vascular permeability using Evans Blue.

Signaling Pathway in LPS-Induced Lung Injury

Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent inducer of ALI.[5] It primarily signals through Toll-like receptor 4 (TLR4), activating downstream inflammatory cascades like the NF-κB and MAPK pathways.[5][10] This leads to the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6), which disrupt endothelial cell junctions, increasing vascular permeability and resulting in Evans Blue-albumin leakage.[5][10][11]

Caption: Simplified LPS-TLR4 signaling cascade leading to vascular leak.

Logical Relationship of Barrier Failure

The integrity of both the vascular endothelium and the alveolar epithelium is crucial for maintaining lung fluid balance. The Evans Blue assay can help differentiate the relative contribution of each barrier's failure.[1]

Caption: Model of barrier failure and corresponding EB measurement compartments.

References

- 1. Measurement of lung vessel and epithelial permeability in vivo with Evans Blue - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Update on the Features and Measurements of Experimental Acute Lung Injury in Animals: An Official American Thoracic Society Workshop Report - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measurement of Lung Vessel and Epithelial Permeability In Vivo with Evans Blue | Springer Nature Experiments [experiments.springernature.com]

- 4. Measurement of Lung Vessel and Epithelial Permeability In Vivo with Evans Blue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Efficacy of CU06-1004 via regulation of inflammation and endothelial permeability in LPS-induced acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Optimized Evans Blue Protocol to Assess Vascular Leak in the Mouse [jove.com]

- 7. An Optimized Evans Blue Protocol to Assess Vascular Leak in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. An Official American Thoracic Society Workshop Report: Features and Measurements of Experimental Acute Lung Injury in Animals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. publications.ersnet.org [publications.ersnet.org]

- 11. spandidos-publications.com [spandidos-publications.com]

Methodological & Application

Evans Blue Injection Protocol for Mice: Application Notes and Detailed Methodologies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive protocols for utilizing Evans Blue dye in mice to assess vascular permeability and blood-brain barrier integrity. The methodologies detailed below are compiled from established research practices and are intended to offer standardized procedures for obtaining reliable and reproducible data.

Principle of the Assay

Evans Blue dye avidly binds to serum albumin, a protein that is normally confined to the vasculature due to the restrictive nature of the endothelial barrier.[1][2] Under physiological conditions, the Evans Blue-albumin complex does not cross the endothelium. However, in pathological states characterized by increased vascular permeability or a compromised blood-brain barrier, the complex extravasates into the surrounding tissue.[1][2][3] The amount of dye accumulated in a tissue is a quantitative measure of this leakage.[1][2] This simple and robust in vivo assay is widely used to evaluate changes in vascular integrity in various disease models.[1][3][4][5]

Applications

-

Vascular Permeability Assay: To quantify plasma extravasation in various organs and tissues in response to inflammatory stimuli, genetic modifications, or drug treatments.[1][4][5][6]

-

Blood-Brain Barrier (BBB) Integrity Assay: To assess the disruption of the blood-brain barrier in models of neurological diseases such as stroke, traumatic brain injury, and neuroinflammation.[3][7]

-

Muscle Injury Assessment: To identify and quantify muscle fiber damage, as the dye penetrates damaged sarcolemma.[8]

Quantitative Data Summary

The following tables summarize key quantitative parameters for Evans Blue injection protocols in mice, compiled from various sources to facilitate experimental design.

Table 1: Evans Blue Dye Preparation and Dosage

| Parameter | Vascular Permeability Assay | Blood-Brain Barrier Assay | Muscle Injury Assay |

| Dye Concentration | 0.5% - 3% (w/v) in sterile PBS or saline[1][6][9] | 2% (w/v) in sterile saline[7][10] | 1% (w/v) in sterile PBS[8] |

| Dosage | 1 ml/kg to 50 mg/kg[4][9] | 4 ml/kg[7][10] | 50 µl per 10 g body weight[8] |

| Solvent | Phosphate-Buffered Saline (PBS) or 0.9% Saline[1][4][9] | Normal Saline[7][10] | Phosphate-Buffered Saline (PBS)[8] |

| Preparation Notes | Stir for 1-2 hours, sonicate, and filter (0.22 µm) to remove particulates.[9] | Dissolve in saline and filter sterilize.[11] | Dissolve in PBS and filter sterilize (0.2 µm).[8] |

Table 2: Administration and Circulation Parameters

| Parameter | Vascular Permeability Assay | Blood-Brain Barrier Assay | Muscle Injury Assay |

| Primary Route | Intravenous (tail vein, jugular vein)[1][4][9] | Intravenous (jugular vein) or Intraperitoneal[7] | Intravenous (tail vein) or Intraperitoneal[8] |

| Injection Volume | Typically 100-200 µl[1][9] | 4 ml/kg body weight[7][10] | 50 µl per 10 g body weight[8] |

| Circulation Time | 20 - 30 minutes[1][5][9] | 30 minutes to 24 hours[7] | 3 - 6 hours[8] |

| Anesthesia | Recommended for surgical procedures like jugular vein cannulation (e.g., ketamine/xylazine).[4] Not always required for tail vein injection.[12] | Anesthesia required for surgical administration routes. | Generally not required for tail vein or IP injection.[8] |

Table 3: Tissue Processing and Quantification

| Parameter | Details |

| Euthanasia | Cervical dislocation is often preferred to minimize effects on vascular permeability.[1][13] |

| Perfusion | Transcardial perfusion with PBS or saline is crucial to remove intravascular dye.[7][11][14] |

| Tissue Collection | Organs of interest are excised, rinsed in PBS, blotted dry, and weighed.[4][14] |

| Dye Extraction | Tissues are incubated in formamide to extract the Evans Blue dye.[1][2][4][14] |

| Incubation | 24-72 hours at room temperature or 55°C.[4][13][14][15] |

| Quantification | Spectrophotometric measurement of absorbance of the formamide extract. |

| Absorbance Wavelength | Maximum absorbance at 620 nm.[1][2][4] A correction wavelength of 740 nm can also be used.[1][2] |

| Data Normalization | Results are typically expressed as µg of Evans Blue per gram or mg of tissue weight.[1][7] |

Experimental Protocols

Protocol 1: Vascular Permeability Assay (Miles Assay)

This protocol is adapted from the Miles assay to assess vascular permeability in the skin, but the principles can be applied to other organs.

Materials:

-

Evans Blue dye

-

Sterile 0.9% saline or PBS

-

Anesthetic (e.g., ketamine/xylazine cocktail)

-

Syringes (1 ml) with 27-30G needles

-

Surgical tools for dissection

-

Formamide

-

Spectrophotometer and 96-well plates

Procedure:

-

Dye Preparation: Prepare a 0.5% (w/v) solution of Evans Blue in sterile PBS. Ensure the dye is completely dissolved and filter-sterilize the solution.[1]

-

Animal Preparation: Weigh the mouse to calculate the correct injection volume. Anesthetize the mouse if required, particularly for less experienced handlers or for jugular vein injections. For tail vein injections, warming the tail under a heat lamp or in warm water can aid in vasodilation.[5][6]

-

Dye Administration: Inject 200 µl of the 0.5% Evans Blue solution intravenously via the lateral tail vein.[1][2] The injection should be slow and steady.

-

Circulation: Allow the dye to circulate for 30 minutes.[1][5]

-

Euthanasia and Perfusion: Euthanize the mouse by cervical dislocation.[1] Open the thoracic cavity and perform transcardial perfusion with saline until the fluid running from the right atrium is clear.

-

Tissue Collection: Dissect the organs of interest, rinse them in PBS, gently blot them dry, and record their wet weight.[4][14]

-

Dye Extraction: Place the weighed tissue in a tube with a known volume of formamide (e.g., 500 µl).[15] Incubate for 24-48 hours at 55°C or for 48-72 hours at room temperature to extract the dye.[4][14][15]

-

Quantification: Centrifuge the tubes to pellet any tissue debris.[2] Transfer the supernatant (formamide containing Evans Blue) to a 96-well plate. Measure the absorbance at 620 nm using a spectrophotometer.[4] Use pure formamide as a blank.

-

Data Analysis: Create a standard curve using known concentrations of Evans Blue in formamide. Calculate the concentration of Evans Blue in the samples and normalize to the tissue weight (e.g., µg dye/g tissue).

Protocol 2: Blood-Brain Barrier Integrity Assay